4-(6-Aminopyridin-3-YL)benzaldehyde
Description
4-(6-Aminopyridin-3-YL)benzaldehyde is a bifunctional aromatic compound featuring a benzaldehyde moiety substituted at the para position with a 6-aminopyridin-3-yl group. This structure combines the electrophilic aldehyde group with a pyridine ring containing a primary amine, enabling diverse reactivity in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMBJMESXWDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(6-Aminopyridin-3-YL)benzaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: Starting with 5-bromo-2-nitropyridine and piperazine, a nucleophilic substitution reaction is carried out in a mixed solvent of alcohol and water, using an acid catalyst.
Catalytic Hydrogenation: The resulting nitro compound undergoes catalytic hydrogenation to reduce the nitro group to an amino group.
Refining and Decolorization: The final product is obtained through refining and decolorization processes.
Industrial Production Methods:
The industrial production of this compound involves similar steps but is optimized for large-scale production. The process includes:
High-Purity Preparation: Using high-purity reagents and solvents to ensure the quality of the final product.
Environmental Considerations: Implementing environmentally friendly practices to minimize pollution and waste.
Chemical Reactions Analysis
Types of Reactions:
4-(6-Aminopyridin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products:
Oxidation: 4-(6-Aminopyridin-3-YL)benzoic acid.
Reduction: 4-(6-Aminopyridin-3-YL)benzyl alcohol.
Substitution: Various amides and secondary amines depending on the substituents used.
Scientific Research Applications
4-(6-Aminopyridin-3-YL)benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(6-Aminopyridin-3-YL)benzaldehyde with three benzaldehyde derivatives studied for their biological activity in . Key differences in substituent groups and their implications are highlighted (Table 1).
Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
| Compound Name | Substituent at 4-Position | Key Functional Groups | Biological Activity (In Vitro) |
|---|---|---|---|
| This compound | 6-Aminopyridin-3-yl | Aldehyde, primary amine | Not reported in provided evidence |
| 4-(Dimethylamino)benzaldehyde (Compound III) | Dimethylamino | Aldehyde, tertiary amine | Moderate constrictive activity on ileum |
| Pyrrole-2-carbaldehyde 3-(dimethylamino) benzoylhydrazone (Compound I) | Pyrrole-2-carbaldehyde hydrazone | Aldehyde, hydrazone, tertiary amine | High constrictive activity (0.48 Hz frequency reduction) |
| 1-Methylisatin N,N-dimethylcarbamylhydrazone (Compound II) | 1-Methylisatin hydrazone | Hydrazone, tertiary amine | High constrictive activity (amplitude reduction to 0.61 g) |
Key Observations:
Substituent Electronic Effects: The 6-aminopyridin-3-yl group in the target compound introduces a conjugated aromatic system with a primary amine, which may enhance hydrogen-bonding capacity compared to the tertiary dimethylamino group in Compound III. This could influence solubility or receptor binding in biological systems. In contrast, Compounds I and II feature hydrazone linkages, which are known to stabilize metal complexes and improve bioavailability .
Biological Activity: Compounds I and II demonstrated significant constrictive effects on ileal segments, reducing contraction frequency (0.48 ± 0.02 Hz) and amplitude (0.61 ± 0.7 g) in vitro . The tertiary amine and hydrazone groups in these compounds likely enhance interactions with smooth muscle receptors. Compound III, with a dimethylamino substituent, showed weaker activity, suggesting that primary amines (as in the target compound) might offer superior bioactivity if similar mechanisms apply.
However, the rigid pyridine ring might reduce conformational flexibility, affecting membrane permeability.
Biological Activity
4-(6-Aminopyridin-3-YL)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde group attached to a pyridine ring with an amino substituent. Its chemical formula is CHNO, and it has a molecular weight of 198.21 g/mol. The presence of both the aldehyde and amino functional groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways:
- Enzyme Inhibition : It has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal activity.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines, including breast and lung cancer. The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of CDK4/6 |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of PI3K/AKT pathway |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies depending on the bacterial strain.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
| Bacillus cereus | 16 µg/mL | Gram-positive |
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties were assessed against various pathogens. The compound showed promising results against Staphylococcus aureus, with an MIC comparable to standard antibiotics like penicillin. This suggests its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
